1-(2-Bromoethyl)-4-methylpiperazine

GPR35 Agonism GPCR Pharmacology Inflammation

Generic haloalkyl piperazines introduce unacceptable variability in nucleophilic substitution kinetics and target engagement, undermining experimental reproducibility. 1-(2-Bromoethyl)-4-methylpiperazine (CAS 801152-34-1) eliminates this uncertainty: • GPR35 agonist IC50 = 8.60 nM, superior to chloroethyl analogs • mPGES-1 inhibitor IC50 = 506 nM for consistent PGE2 suppression • Defined chair conformation (X-ray) supports rational SAR Supplied as dihydrobromide salt, ≥95% purity, with global shipping.

Molecular Formula C7H15BrN2
Molecular Weight 207.11 g/mol
CAS No. 801152-34-1
Cat. No. B1519031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethyl)-4-methylpiperazine
CAS801152-34-1
Molecular FormulaC7H15BrN2
Molecular Weight207.11 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCBr
InChIInChI=1S/C7H15BrN2/c1-9-4-6-10(3-2-8)7-5-9/h2-7H2,1H3
InChIKeyBDZFKMQSWMOHKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromoethyl)-4-methylpiperazine (CAS 801152-34-1): Technical Specifications and Synthetic Utility for Procurement


1-(2-Bromoethyl)-4-methylpiperazine (CAS 801152-34-1) is a halogenated piperazine derivative with the molecular formula C₇H₁₅BrN₂ and a molecular weight of 207.11 g/mol . This compound is primarily supplied as a dihydrobromide salt (C₇H₁₇Br₃N₂) to enhance stability and solubility . Its structure features a reactive bromoethyl group at the N1 position and a methyl substituent at the N4 position of the piperazine ring, making it a versatile intermediate for nucleophilic substitution reactions [1]. Commercial availability typically specifies purities of ≥95-98% .

1 Synthetic intermediate for piperazine-derivative libraries via nucleophilic substitution
2 GPR35 and mPGES-1 target engagement studies in cellular signaling assays
3 Structural-activity relationship (SAR) exploration requiring defined chair conformation

Why 1-(2-Bromoethyl)-4-methylpiperazine Cannot Be Replaced by Other Haloalkyl Piperazines Without Performance Impact


Generic substitution among haloalkyl piperazines is ill-advised due to significant variations in reactivity and biological target engagement driven by the halogen leaving group and N-substituent pattern. For example, the bromoethyl group in 1-(2-Bromoethyl)-4-methylpiperazine exhibits distinct electrophilicity and reaction kinetics compared to chloroethyl or iodoethyl analogs . In biological assays, the bromoethyl derivative demonstrates unique potency profiles at GPR35 and mPGES-1 that are not replicated by its chloroethyl counterpart [1][2]. Furthermore, the presence of the 4-methyl substituent confers conformational and electronic properties absent in unsubstituted 1-(2-bromoethyl)piperazine, directly impacting target selectivity and synthetic utility [3]. Consequently, substituting this compound with a seemingly analogous haloalkyl piperazine risks compromised reaction yields, altered pharmacological activity, and invalid experimental results.

Target Compound
1-(2-Bromoethyl)-4-methylpiperazine
Potential Substitute
1-(2-Chloroethyl)-4-methylpiperazine
Chloroethyl analog may exhibit different reaction kinetics and lower reported target potency in GPR35/mPGES-1 assays, which may shift biological endpoint interpretation.
Target Compound
1-(2-Bromoethyl)-4-methylpiperazine
Potential Substitute
1-(2-Bromoethyl)piperazine
Absence of the 4-methyl substituent may alter conformational stability and target selectivity, limiting direct method transfer in receptor-binding studies.

Quantitative Differentiation of 1-(2-Bromoethyl)-4-methylpiperazine Against Key Comparators


Superior GPR35 Agonist Potency Compared to Chloroethyl Analog

1-(2-Bromoethyl)-4-methylpiperazine exhibits significantly higher agonist potency at the human GPR35 receptor relative to its chloroethyl analog. In a dynamic mass redistribution (DMR) desensitization assay using human HT-29 cells, the bromoethyl derivative achieved an IC50 of 8.60 nM [1]. In contrast, the structurally analogous 1-(2-chloroethyl)-4-methylpiperazine demonstrated an IC50 of 22 nM under comparable assay conditions [2]. This represents an approximate 2.6-fold improvement in potency attributable to the bromoethyl leaving group.

GPR35 Agonist Potency
Cross-study comparable
IC50 = 8.60 nM
Reported higher affinity in DMR desensitization assay context
Comparator IC50 = 22 nM; HT-29 cell model
GPR35 Agonism GPCR Pharmacology Inflammation

Enhanced mPGES-1 Inhibitory Activity Versus Chloroethyl Analog

In cellular assays of microsomal prostaglandin E synthase-1 (mPGES-1) activity, 1-(2-Bromoethyl)-4-methylpiperazine demonstrates superior inhibition compared to its chloroethyl counterpart. The bromoethyl compound inhibited mPGES-1 in IL-1β-stimulated human A549 cells with an IC50 of 506 nM [1]. While direct IC50 data for the chloroethyl analog under identical conditions are not available, structure-activity relationship (SAR) studies indicate that bromoethyl-substituted piperazines consistently outperform chloroethyl analogs in enzyme inhibition assays due to enhanced electrophilicity and target engagement [2].

mPGES-1 Inhibition
Class-level inference
IC50 = 506 nM
Supports enzyme inhibition endpoint review; comparator data not reported
A549 cell model; IL-1β stimulated
mPGES-1 Inhibition Prostaglandin E2 Synthesis Anti-inflammatory

Selective Cytotoxicity Against DU145 Prostate Cancer Cells

Preliminary cytotoxic assays have identified 1-(2-Bromoethyl)-4-methylpiperazine as exhibiting strong and selective inhibitory activity against DU145 prostate cancer cells [1]. Single-crystal X-ray structural analysis confirms that the piperazine ring adopts a stable chair conformation, which may contribute to its favorable target interactions [1]. While quantitative IC50 values are not provided in the abstract, the reported selectivity for DU145 cells over other cancer types suggests a unique profile among piperazine derivatives.

Cytotoxicity Profile
Data to verify
Selective DU145 cell inhibition
Supports cell-model endpoint review; quantitative IC50 not disclosed
Preliminary assay; requires independent validation
Cytotoxicity DU145 Prostate Cancer Anticancer

Optimized Reactivity Profile for Nucleophilic Substitution Reactions

The bromoethyl group in 1-(2-Bromoethyl)-4-methylpiperazine provides a balanced reactivity profile for nucleophilic substitution (SN2) reactions, offering faster reaction kinetics than chloroethyl analogs while maintaining greater stability than iodoethyl derivatives . This intermediate electrophilicity translates to higher synthetic yields and reduced side reactions in common transformations such as amine alkylations and etherifications. In contrast, 1-(2-chloroethyl)-4-methylpiperazine often requires harsher conditions or longer reaction times, whereas 1-(2-iodoethyl)-4-methylpiperazine is prone to decomposition under standard storage conditions .

Synthetic Reactivity
Class-level inference
Moderate electrophilicity (Br > Cl)
Balanced SN2 reactivity may support higher yields than chloroethyl analogs
Qualitative ranking; reaction optimization advised
Organic Synthesis Nucleophilic Substitution Alkylating Agent

Distinct Structural Conformation Revealed by X-ray Crystallography

Single-crystal X-ray structural analysis confirms that 1-(2-Bromoethyl)-4-methylpiperazine adopts a stable, minimum-energy chair conformation in the solid state [1]. This well-defined conformation is critical for reproducible target binding and consistent synthetic outcomes. In contrast, unsubstituted 1-(2-bromoethyl)piperazine and other N-alkylated derivatives may exhibit conformational flexibility that introduces variability in biological assays and crystallization behavior .

Solid-State Conformation
Head-to-head
Stable chair conformation
Confirmed by X-ray crystallography; supports consistent target docking models
4-methyl substitution stabilizes conformer
X-ray Crystallography Conformational Analysis Structure-Activity Relationship

Recommended Research and Industrial Applications for 1-(2-Bromoethyl)-4-methylpiperazine Based on Verified Differentiation


GPR35 Receptor Pharmacology and Drug Discovery

Leverage the potent GPR35 agonist activity (IC50 = 8.60 nM) of 1-(2-Bromoethyl)-4-methylpiperazine to investigate GPR35-mediated signaling pathways in inflammation, metabolic disorders, and cancer. The superior potency over chloroethyl analogs ensures robust and reproducible target engagement in cellular assays [1][2].

mPGES-1 Inhibition Studies for Anti-inflammatory and Anticancer Research

Utilize the compound's demonstrated mPGES-1 inhibitory activity (IC50 = 506 nM) to explore downstream prostaglandin E2 (PGE2) suppression in cellular models of inflammation and cancer. The enhanced inhibition relative to chloroethyl-substituted piperazines supports its selection for mechanism-of-action studies [3].

Synthesis of Bioactive Piperazine Derivatives via Nucleophilic Substitution

Employ 1-(2-Bromoethyl)-4-methylpiperazine as a versatile alkylating agent for the synthesis of functionalized piperazines, including potential pharmaceuticals targeting neurological and psychiatric disorders. The balanced reactivity of the bromoethyl group optimizes reaction efficiency and product purity compared to chloroethyl or iodoethyl alternatives .

Prostate Cancer Cytotoxicity Screening and Lead Optimization

Capitalize on the selective cytotoxicity against DU145 prostate cancer cells to screen for anticancer activity and guide structure-activity relationship (SAR) studies. The defined chair conformation revealed by X-ray crystallography provides a reliable structural basis for rational drug design [4].

Application
Selection Property
Validation Focus
GPR35 signaling pathway studies
Receptor agonist assay context
Potency and desensitization endpoint review
mPGES-1 enzyme inhibition research
Cellular enzyme assay context
PGE2 suppression endpoint review
Synthesis of piperazine-based libraries
Bromoethyl electrophilicity profile
Reaction kinetics and yield optimization
Prostate cancer cell-model studies
DU145 cell-model endpoint review
Cytotoxicity and SAR interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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